N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and ethyl bromoacetate, under basic conditions.
Acetamide Formation: The final step involves the reaction of the ethoxylated thiazole with phenylthioacetic acid chloride in the presence of a base to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is unique due to the presence of the ethoxy group at the 6-position of the thiazole ring, which may impart distinct chemical and biological properties compared to its analogs. The specific effects and applications of this compound would need to be validated through experimental studies.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-2-21-12-8-9-14-15(10-12)23-17(18-14)19-16(20)11-22-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEACBRWSCGDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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